Betamethasone 9,11-Epoxide 17-Propionate

Description

Nomenclature and Chemical Identity

The precise identification of Betamethasone (B1666872) 9,11-Epoxide 17-Propionate is established through its systematic nomenclature and a variety of common synonyms used in research and regulatory contexts.

The compound is known by several names, which reflect its chemical structure and its relationship to other well-known steroids. Its most recognized synonym in pharmaceutical quality control is Beclomethasone (B1667900) Dipropionate EP Impurity U. nih.govalignspharma.comglppharmastandards.comsynthinkchemicals.com This designation identifies it as a specific impurity according to the European Pharmacopoeia (EP) standards for Beclomethasone Dipropionate. synthinkchemicals.com

Systematic IUPAC names provide a complete and unambiguous description of the molecule's structure. nih.gov These names, along with other common identifiers, are crucial for researchers and chemists to accurately identify the compound in literature and databases. ontosight.ainih.gov

| Identifier Type | Name | Source |

|---|---|---|

| Common Name | Betamethasone 9,11-Epoxide 17-Propionate | nih.gov |

| Impurity Designation | Beclomethasone Dipropionate EP Impurity U | nih.govsynthinkchemicals.com |

| Systematic Name | Pregna-1,4-diene-3,20-dione, 9,11-epoxy-21-hydroxy-16-methyl-17-(1-oxopropoxy)-, (9beta,11beta,16beta)- | nih.gov |

| Systematic Name | 9,11β-Epoxy-21-hydroxy-16β-methyl-3,20-dioxo-9β-pregna-1,4-dien-17-yl propanoate | alignspharma.comglppharmastandards.comanasynlab.com |

| CAS Number | 79578-39-5 | nih.govalignspharma.com |

The stereochemistry of this compound is a defining aspect of its chemical identity, with the specific spatial arrangement of atoms influencing its reactivity. The key feature is the 9β,11β-epoxide ring. alignspharma.comsynthinkchemicals.com This nomenclature indicates that the oxygen atom of the epoxide is located on the beta-face (projecting upwards from the plane) of the steroid nucleus, connecting carbons 9 and 11. google.compatsnap.com This specific configuration is crucial for its role as a synthetic intermediate, as the epoxide ring's stereochemistry dictates the outcome of subsequent ring-opening reactions used to introduce other functional groups. google.com

Context within Glucocorticoid Research

The relevance of this compound is twofold: it is a valuable precursor in the synthesis of major corticosteroids and a monitored process-related impurity in pharmaceutical manufacturing.

Corticosteroid 9,11β-epoxides are well-established as pivotal intermediates in the manufacturing of several pharmaceutically important glucocorticoids, including Betamethasone, Beclomethasone, and Dexamethasone (B1670325). researchgate.netacs.org The 9,11β-epoxide group is a strategic feature introduced during synthesis. researchgate.netacs.org It serves as a precursor to the 9α-fluoro-11β-hydroxy functionality, which is characteristic of many potent synthetic corticosteroids like Dexamethasone and Betamethasone. google.comgoogle.com

The synthesis involves the creation of the epoxide ring, which can then be opened through a reaction with a fluorine source, such as hydrogen fluoride (B91410), to introduce the fluorine atom at the 9α position and a hydroxyl group at the 11β position. researchgate.net This transformation is a critical step in enhancing the anti-inflammatory potency of the final steroid product. ontosight.ai Various synthetic routes have been developed to efficiently produce these 9,11β-epoxide intermediates on an industrial scale. acs.orggoogle.com For instance, processes have been designed starting from readily available materials like 9α-hydroxyandrost-4-ene-3,17-dione or by creating a Δ9,11 double bond which is then converted to the epoxide. researchgate.netacs.orgresearchgate.net

In the context of pharmaceutical quality control, this compound is recognized as a process-related impurity, particularly in the production of Beclomethasone Dipropionate. nih.govveeprho.com Impurities can arise during the manufacturing process or from the degradation of the active pharmaceutical ingredient (API). ontosight.airollbol.com The presence of such impurities, even in small amounts, can potentially affect the stability, efficacy, and safety of the final drug product. ontosight.airollbol.com

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, quantification, and control of impurities in drug substances. ontosight.ai Therefore, the characterization and monitoring of compounds like Beclomethasone Dipropionate EP Impurity U are essential for ensuring that pharmaceutical products meet the required quality standards. synthinkchemicals.com Analytical methods are developed and validated to detect and quantify its presence, ensuring that it remains below the specified limits in the final formulation. synthinkchemicals.com

Structure

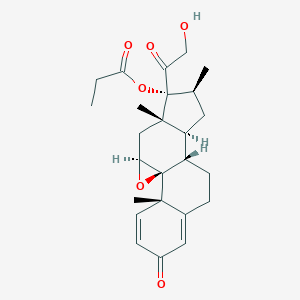

2D Structure

Properties

IUPAC Name |

[(1S,2S,10S,11S,13S,14R,15S,17S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O6/c1-5-21(29)31-24(19(28)13-26)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)25(17)20(30-25)12-23(18,24)4/h8-9,11,14,17-18,20,26H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,20-,22-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIYYIHMUGARAL-QYIVYLGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628432 | |

| Record name | (9beta,11beta,16beta)-21-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79578-39-5 | |

| Record name | Betamethasone 9,11-epoxide 17-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079578395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9beta,11beta,16beta)-21-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMETHASONE 9,11-EPOXIDE 17-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C7YPX71FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Preparation Routes to Betamethasone (B1666872) 9,11-Epoxide Structures

The formation of the 9,11β-epoxide is a key strategic step, and multiple pathways have been devised to achieve this transformation. These routes often begin with hydroxysteroid precursors or utilize orthoester intermediates derived from related corticosteroid structures.

A common strategy involves the manipulation of functional groups at the C-9 and C-11 positions of the steroid nucleus, starting from a readily available 11-hydroxy steroid.

A widely employed method for creating the 9,11β-epoxide ring is through the cyclization of a bromo-alcohol (bromohydrin) intermediate. researchgate.net This process starts from the Δ⁹¹¹-olefin precursor. The olefin is treated with a brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), in the presence of a suitable solvent system which can include dimethylformamide (DMF) or acetone. researchgate.netresearchgate.net This reaction forms a 9α,11β-bromo-alcohol intermediate, often in situ. researchgate.netgoogle.com The subsequent treatment of this intermediate with a strong base, like sodium hydroxide (B78521) (NaOH), induces an intramolecular Sₙ2 reaction. researchgate.netyoutube.com The alkoxide formed by deprotonation of the 11β-hydroxyl group attacks the carbon at the 9α position, displacing the bromide and closing the ring to form the desired 9,11β-epoxide with high yield. researchgate.net

Table 1: Reagents in Bromo-alcohol Cyclization This interactive table summarizes the key reagents and their roles in the formation of the 9,11β-epoxide via the bromo-alcohol pathway.

| Step | Reagent | Role | Typical Yield |

| Halohydrin Formation | 1,3-dibromo-5,5-dimethylhydantoin (DBH) | Brominating agent to form bromo-alcohol from Δ⁹¹¹-olefin | - |

| Cyclization | Sodium Hydroxide (NaOH) | Strong base to promote intramolecular ring closure | 96% researchgate.net |

Alternative synthetic routes can generate the 9,11-epoxide structure from different precursors, including those involving orthoester intermediates. While specific examples starting directly from beclomethasone (B1667900) derivatives to form the epoxide are less detailed in the provided literature, general methods for steroid synthesis can be applied. For instance, processes have been developed where an 11α-hydroxy steroid is reacted with a trialkyl orthoformate in the presence of an acid catalyst. google.com This reaction can be a key step in modifying the B-ring of the steroid, leading to intermediates that can be subsequently converted to the 9,11-epoxy structure. This approach highlights the versatility of synthetic strategies in steroid chemistry, allowing for the formation of key intermediates from various starting points.

Formation from Hydroxysteroid Precursors

Epoxide Ring Opening Reactions and Derivatization

The 9,11β-epoxide is not the final product but a critical intermediate that undergoes a key ring-opening reaction to install the necessary functional groups for biological activity.

The conversion of the 9,11β-epoxide into the final corticosteroid structure is achieved through a highly stereospecific epoxide ring-opening reaction. researchgate.net This transformation is typically accomplished by treating the epoxide with a strong acid, most commonly 70% hydrofluoric acid (HF). researchgate.net The reaction proceeds via an Sₙ2 mechanism, resulting in a trans-diaxial opening of the epoxide ring. mdpi.comchemistrysteps.com The fluoride (B91410) ion attacks the 9α-position from the back side, while the epoxide oxygen is protonated and becomes the 11β-hydroxyl group. google.com This step is fundamental as it simultaneously and stereoselectively installs the 9α-fluoro group and the 11β-hydroxyl group, which are hallmark structural features of potent glucocorticoids like betamethasone. researchgate.net

Table 2: Stereospecific Epoxide Ring Opening This interactive table outlines the transformation of the 9,11β-epoxide to the corresponding 9α-fluoro-11β-hydroxy steroid.

| Reactant | Reagent | Product | Key Transformation |

| 9,11β-Epoxide Steroid Intermediate | Hydrofluoric Acid (HF) | 9α-Fluoro-11β-hydroxy Steroid | Stereospecific opening of the epoxide ring |

Stereospecific Ring Opening for Corticosteroid Synthesis

Reaction with Aqueous Hydrofluoric Acid

The conversion of the 9,11-epoxide to the 9α-fluoro-11β-hydroxy structure is a cornerstone of betamethasone synthesis. This transformation is typically achieved through a stereospecific ring-opening reaction using aqueous hydrofluoric acid (HF). acs.org The reaction proceeds by the protonation of the epoxide oxygen, followed by a nucleophilic attack by the fluoride ion at the C9 position. This attack occurs from the α-face of the steroid, resulting in the desired trans-diaxial opening of the epoxide ring and the formation of the 9α-fluoro and 11β-hydroxy groups. acs.orgresearchgate.net Instead of hazardous HF gas, aqueous HF solutions are often employed in industrial settings to achieve this 9α-fluorination, yielding the desired product in high yields, reportedly around 89%. researchgate.net

Nucleophilic Ring Opening with Halides (e.g., Chloride, Bromide) for Substituent Introduction

While fluoride is the most common nucleophile used to open the 9,11-epoxide ring in this context, the epoxide ring is susceptible to opening by other halide nucleophiles as well. nih.govchadsprep.comyoutube.com In general, epoxides can be opened by anhydrous hydrohalic acids (HX) to produce a trans-halohydrin. libretexts.org The mechanism can be either SN1-like or SN2-like depending on the substrate and conditions. Under acidic conditions, the reaction proceeds via protonation of the epoxide oxygen, making it a better leaving group. The subsequent nucleophilic attack by the halide ion (e.g., Cl⁻, Br⁻) leads to the ring opening. For steroid epoxides, this reaction would be expected to yield a trans-diaxial product, for instance, a 9α-halo-11β-hydroxy steroid.

In the synthesis of clobetasol (B30939) propionate (B1217596) from betamethasone 17-propionate, the 21-hydroxyl group is first sulfonated and then displaced by a chloride ion, demonstrating a method for halide introduction at a different position. google.com While direct ring-opening of the Betamethasone 9,11-Epoxide 17-Propionate with chloride or bromide is less common for this specific synthetic pathway, the underlying chemical principle of nucleophilic attack on the strained epoxide ring remains a viable strategy for introducing various substituents. nih.gov

Fluorination Reactions (e.g., 6α-Fluorination of Enolized Esters)

The introduction of a fluorine atom at the 6α-position is another critical modification that enhances the anti-inflammatory activity of corticosteroids. This is typically achieved by the electrophilic fluorination of a steroid enolate or enol ester derivative. nih.govresearchgate.net The reaction of enol esters with electrophilic fluorinating agents like Selectfluor® is a common and facile method for producing α-fluoroketones under mild conditions. researchgate.netsci-hub.se

A patented method describes the highly stereoselective 6α-fluorination of enolized 21-esters of 17-hydroxy-9β,11β-epoxy-16β-methyl-pregna-3,5-diene-3,20-dione. google.com This substrate, a close analog of the precursor to this compound, undergoes fluorination to yield the 6α-fluoro derivative with high specificity. google.com The stereoselectivity of these reactions is crucial, as the 6α-isomer is generally the pharmacologically active one. nih.gov The ratio of 6α- to 6β-isomers depends on factors such as the fluorinating reagent, steroid structure, temperature, and reaction time. nih.gov Kinetic studies on various steroid enol esters have been conducted to better understand and optimize these processes for industrial synthesis. nih.gov

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Reaction Type | Electrophilic Fluorination | Introduces a fluorine atom at the C6 position of the steroid nucleus. | nih.gov |

| Common Substrate | Steroid Enol Esters (e.g., 3,5-diene-3-ol esters) | Activates the C6 position for electrophilic attack. | sci-hub.segoogle.com |

| Typical Reagent | Selectfluor® (F-TEDA-BF4) | An efficient, stable, and easy-to-handle electrophilic fluorinating agent. | sci-hub.sensf.gov |

| Key Outcome | High Stereoselectivity for 6α-isomer | The 6α-fluoro configuration is crucial for enhanced pharmacological activity. | nih.govgoogle.com |

| Mechanism | Polar Two-Electron Process | Proceeds via an oxygen-stabilized carbenium species rather than radical intermediates. | sci-hub.se |

Esterification and Hydrolysis Reactions (e.g., Propionylation of Hydroxyl Groups)

Esterification and hydrolysis are fundamental reactions in the synthesis and metabolism of corticosteroid prodrugs. The 17-propionate ester of Betamethasone 9,11-Epoxide is formed by the propionylation of the 17α-hydroxyl group. Esterification at the C17 and C21 positions is a common strategy to increase the lipophilicity and, consequently, the topical potency of corticosteroids. maynoothuniversity.ie

However, these esters are susceptible to degradation, primarily through acyl migration and hydrolysis. maynoothuniversity.ienih.gov Betamethasone esters can undergo intramolecular transesterification, where the ester group migrates between the C17 and C21 positions. maynoothuniversity.ie For instance, betamethasone-17-valerate (B13397696) is known to isomerize to the less potent betamethasone-21-valerate. maynoothuniversity.ie Similarly, betamethasone dipropionate degrades into betamethasone-17-propionate and betamethasone-21-propionate, which can be further hydrolyzed to betamethasone alcohol. nih.gov These reactions are often catalyzed by acid or base and are a significant consideration in the formulation and stability of these drugs. maynoothuniversity.ienih.gov The synthesis of the epoxide itself can involve steps of esterification and hydrolysis to protect and deprotect various functional groups throughout the synthetic sequence. google.comgoogle.com

| Parent Compound | Reaction Type | Resulting Product(s) | Reference |

|---|---|---|---|

| Betamethasone Dipropionate | Hydrolysis / Acyl Migration | Betamethasone-17-propionate, Betamethasone-21-propionate | nih.gov |

| Betamethasone-17-propionate / Betamethasone-21-propionate | Hydrolysis | Betamethasone | nih.gov |

| Betamethasone-17-valerate | Isomerization (Transesterification) | Betamethasone-21-valerate | maynoothuniversity.ie |

Stereochemical Control and Selectivity in Synthetic Pathways

The biological activity of corticosteroids is highly dependent on their stereochemistry. Therefore, achieving rigorous stereochemical control at each step of the synthesis is paramount. libretexts.orgnih.gov Several key transformations in the synthesis of betamethasone and its derivatives require high levels of selectivity.

Examples of critical stereocontrolled steps include:

16β-Methylation: The introduction of the methyl group at the C16 position must result in the β-configuration. One route describes the stereoselective introduction of a 16α-methyl group, which is then converted to the desired 16β-methyl isomer. researchgate.net

9α-Fluorination: As discussed, the ring opening of the 9β,11β-epoxide with HF must proceed with high selectivity to yield the 9α-fluoro-11β-hydroxy configuration. acs.org This is a classic example of a stereospecific SN2 reaction leading to a trans-diaxial product.

6α-Fluorination: The electrophilic fluorination of the 3-enol ester must favor the formation of the 6α-fluoro isomer over the 6β-epimer, as the former confers greater activity. nih.govgoogle.com

Synthetic strategies are designed to exploit the rigid, polycyclic structure of the steroid nucleus to direct reagents to attack from a specific face (α or β), thereby controlling the stereochemical outcome of the reaction. libretexts.org The choice of reagents, catalysts, and reaction conditions is optimized to maximize this selectivity and ensure the formation of the correct, biologically active stereoisomer. researchgate.net

Analytical and Spectroscopic Characterization

Isolation and Purification Techniques

The isolation and purification of Betamethasone (B1666872) 9,11-Epoxide 17-Propionate from complex mixtures, such as reaction masses or degradation samples, necessitate high-resolution separation techniques. Preparative High-Performance Liquid Chromatography (HPLC) stands out as the method of choice for obtaining this compound in a highly purified form suitable for subsequent spectroscopic analysis.

Preparative High-Performance Liquid Chromatography (HPLC) for Isolation

Preparative HPLC is a powerful tool for the isolation of specific compounds from a mixture. In the context of betamethasone-related substances, a reversed-phase HPLC method is typically employed. While a specific protocol for Betamethasone 9,11-Epoxide 17-Propionate is not extensively detailed in publicly available literature, methods for separating similar impurities from betamethasone dipropionate have been developed. These methods often utilize C18 columns with a gradient elution system. For instance, a mobile phase consisting of a mixture of water, acetonitrile, and methanol, with a gradient program, has been shown to effectively separate various betamethasone impurities.

The isolation of analogous degradation products of beclomethasone (B1667900) dipropionate, such as the corresponding 9,11-epoxide, has been successfully achieved using preparative HPLC, yielding pure compounds for structural elucidation. nih.gov This success underscores the applicability of the technique for isolating this compound. The process would involve scaling up an analytical HPLC method, optimizing the mobile phase composition and gradient to maximize the resolution between the target compound and closely eluting impurities. The fractions corresponding to the peak of this compound would be collected, and the solvent evaporated to yield the purified compound.

Structural Elucidation through Advanced Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, Methyl Chemical Shifts for Configuration Assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial in piecing together the complex steroidal framework of this compound.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Protons in this compound (based on analogous structures)

| Proton | Expected Chemical Shift (ppm) |

| H-1 | ~7.2 |

| H-2 | ~6.2 |

| H-4 | ~6.0 |

| H-11 | ~3.0 - 3.5 |

| CH₃-18 | ~0.9 |

| CH₃-19 | ~1.2 |

| CH₃-16 | ~0.8 (d) |

| Propionate (B1217596) CH₂ | ~2.3 (q) |

| Propionate CH₃ | ~1.1 (t) |

Note: These are estimated values based on related compounds and may vary.

Two-dimensional NMR techniques would further confirm the structure. A COSY spectrum would reveal proton-proton coupling networks, helping to trace the connectivity within the steroid rings. HSQC and HMBC spectra would then correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, allowing for the unambiguous assignment of all carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used for structural confirmation. For this compound (C₂₅H₃₂O₆), the expected exact mass would be approximately 428.2199 g/mol .

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of corticosteroids. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, would provide further structural details. Based on the fragmentation of similar steroids, key losses would be expected, such as the loss of the propionate group and water molecules. The fragmentation pattern of a related 9,11-epoxide formed from beclomethasone showed characteristic losses that confirmed the presence of the epoxide and the ester side chain. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 429.2272 | Protonated molecule |

| [M+Na]⁺ | 451.2091 | Sodium adduct |

| [M-H₂O+H]⁺ | 411.2166 | Loss of water |

| [M-C₃H₅O₂+H]⁺ | 355.1955 | Loss of propionyloxy group |

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the stereochemical configuration of all chiral centers. While X-ray diffraction data for this compound itself is not found in the searched literature, studies on other betamethasone derivatives have been published. nih.gov Obtaining suitable crystals of the purified epoxide would allow for an unambiguous confirmation of its molecular structure, including the β-orientation of the epoxide ring and the stereochemistry at C-16 and C-17.

Ultraviolet-Visible (UV-Vis) Spectroscopy (e.g., Bathochromic Shifts)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the α,β-unsaturated ketone system present in the A-ring of corticosteroids. Betamethasone and its derivatives typically exhibit a maximum absorption (λmax) at around 240 nm.

The formation of the 9,11-epoxide introduces a modification to the chromophoric system. Studies on the degradation products of beclomethasone dipropionate have shown that the formation of a 9,11-epoxide results in a bathochromic shift (a shift to a longer wavelength) of the UV absorption maximum. Specifically, a bathochromic shift of 9 nm was observed for the 9,11-epoxy degradation products relative to the parent compound. nih.gov A similar shift would be expected for this compound, providing a useful diagnostic feature in its UV-Vis spectrum.

Table 3: Summary of Analytical and Spectroscopic Data

| Technique | Key Findings and Data |

| Preparative HPLC | Enables isolation of the pure compound, typically using a C18 column with a water/acetonitrile/methanol gradient. |

| NMR Spectroscopy | ¹H and ¹³C NMR provide the carbon-hydrogen framework. 2D NMR (COSY, HSQC, HMBC) confirms connectivity. Methyl chemical shifts are crucial for stereochemical assignment of the 9β,11β-epoxide. |

| Mass Spectrometry | Confirms molecular weight (Exact Mass: ~428.2199). Fragmentation patterns reveal the loss of water and the propionate side chain. |

| X-ray Diffraction | Provides the definitive 3D molecular structure, confirming the absolute stereochemistry (data not currently available for this specific compound). |

| UV-Vis Spectroscopy | Expected λmax around 249 nm, showing a bathochromic shift compared to the non-epoxide parent compound. |

Application as Analytical and Reference Standards

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies worldwide. Reference standards of known impurities are essential tools for the validation of analytical methods and for the routine quality control of pharmaceutical batches. This compound serves as a vital reference material in this context.

This compound is identified as "Beclomethasone Dipropionate EP Impurity U" in the European Pharmacopoeia. glppharmastandards.comveeprho.com As a well-characterized impurity, its reference standard is employed in the development and validation of analytical methods, most notably High-Performance Liquid Chromatography (HPLC), to monitor the purity of beclomethasone dipropionate. tandfonline.comrjptonline.org

The presence and quantity of impurities such as this compound in beclomethasone dipropionate can be indicative of the manufacturing process's control or the drug substance's stability. Analytical laboratories utilize the reference standard of this compound to:

Identify and confirm the presence of this specific impurity in batches of beclomethasone dipropionate through comparison of retention times in chromatographic analyses.

Quantify the amount of the impurity present. This is achieved by creating calibration curves from known concentrations of the reference standard and comparing the response of the impurity peak in the sample to these curves.

Validate analytical methods by assessing parameters such as specificity, linearity, accuracy, and precision for the quantification of this impurity.

The availability of a high-purity reference standard for this compound is therefore indispensable for pharmaceutical manufacturers to ensure their products meet the stringent purity requirements set by regulatory authorities. synthinkchemicals.com

Below is an interactive data table summarizing the key identification details for this compound.

| Property | Value |

| Chemical Name | 9,11β-Epoxy-21-hydroxy-16β-methyl-3,20-dioxo-9β-pregna-1,4-dien-17-yl propanoate |

| Synonym | Beclomethasone Dipropionate EP Impurity U |

| CAS Number | 79578-39-5 |

| Molecular Formula | C25H32O6 |

| Molecular Weight | 428.52 g/mol |

| Typical Application | Reference standard for impurity profiling of Beclomethasone Dipropionate |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |

In modern bioanalytical and pharmacokinetic studies, stable isotope-labeled internal standards are the gold standard for quantification using mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov The deuterium-labeled analog, this compound-d5, serves this critical role. clearsynth.com

Application: this compound-d5 is primarily used as an internal standard in quantitative bioanalytical methods. When analyzing biological samples (e.g., plasma, urine) for the presence of the unlabeled compound, a known amount of the d5-labeled standard is added to the sample at the beginning of the extraction process.

The key advantages of using a stable isotope-labeled internal standard like this compound-d5 include:

Similar Chemical and Physical Properties: The deuterated standard has nearly identical chemical and physical properties to the unlabeled analyte. This means it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any sample loss or variability.

Co-elution in Chromatography: The labeled and unlabeled compounds typically co-elute in HPLC, which is beneficial for minimizing the effects of matrix-induced ion suppression or enhancement in the mass spectrometer.

Distinct Mass-to-Charge Ratio: The mass difference between the deuterated standard and the analyte allows for their simultaneous but distinct detection by the mass spectrometer, enabling accurate quantification.

The use of this compound-d5 as an internal standard significantly improves the accuracy, precision, and robustness of LC-MS/MS methods for quantifying trace levels of this compound in complex biological matrices.

The table below summarizes the properties and application of the deuterium-labeled analog.

| Property | Value |

| Compound Name | This compound-d5 |

| Synonym | Beclomethasone 9,11-Epoxide 17-Propionate-d5 |

| Molecular Formula | C25H27D5O6 |

| Molecular Weight | 433.55 g/mol |

| Primary Application | Internal standard for quantitative analysis by mass spectrometry |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

Mechanistic Studies of Transformation and Degradation

Degradation Pathways and Product Formation

The formation of Betamethasone (B1666872) 9,11-Epoxide 17-Propionate is often a result of the degradation of related, more complex corticosteroids. Its own degradation is subject to various enzymatic and non-enzymatic reactions.

The degradation of corticosteroids in biological media, such as human plasma, involves a series of enzyme-catalyzed reactions. nih.gov For instance, the breakdown of Beclomethasone (B1667900) Dipropionate, a related compound, is initiated by enzymatic hydrolysis to its monopropionate and alcohol derivatives, which are precursors to epoxide formation. nih.gov While specific enzymes catalyzing the degradation of the epoxide itself are a subject of further study, the initial steps leading to its formation from parent compounds are enzymatically driven. nih.gov

A significant non-enzymatic pathway for the formation of this epoxide involves the chemical alteration of related chloro-steroids. nih.gov Specifically, the 9,11-epoxide structure can be formed from compounds like beclomethasone and beclomethasone 21-monopropionate through the loss of hydrogen chloride (HCl). nih.gov This reaction results in the formation of the more stable 9β,11β-epoxide ring. nih.gov This process highlights a key chemical instability in the parent molecules that leads directly to the generation of the epoxide as a degradation product. nih.gov

Betamethasone 9,11-Epoxide 17-Propionate is recognized as a degradation product and impurity of other corticosteroids. ontosight.ainih.gov Studies on the degradation of Beclomethasone Dipropionate in human plasma at 37°C have shown that it degrades into several products, including beclomethasone 17-monopropionate, beclomethasone 21-monopropionate, and beclomethasone itself. nih.gov These intermediates can then be further transformed into 9,11-epoxide derivatives. nih.gov The compound is specifically identified as "Beclomethasone dipropionate impurity U" and is considered a significant product in the degradation profile of its parent steroid. nih.govnih.gov

The table below summarizes the key degradation products of Beclomethasone Dipropionate leading to epoxide formation as observed in human plasma.

| Precursor Compound | Degradation Product |

| Beclomethasone Dipropionate | Beclomethasone 17-Monopropionate |

| Beclomethasone Dipropionate | Beclomethasone 21-Monopropionate |

| Beclomethasone Dipropionate | Beclomethasone |

| Beclomethasone 21-Monopropionate | 9β,11β-epoxy-16β-methyl-1,4-pregnadiene-17α,21-diol-3,20-dione 21-propanoate |

| Beclomethasone | 9β,11β-epoxy-16β-methyl-1,4-pregnadiene-17α,21-diol-3,20-dione |

| Data sourced from studies on Beclomethasone Dipropionate degradation in human plasma. nih.gov |

Enzymatic Biotransformations

The epoxide group within the this compound structure is a target for specific enzymatic biotransformations that alter its chemical properties and biological activity.

Epoxide hydrolases (EHs) are a family of enzymes responsible for the metabolism of epoxide-containing compounds. nih.gov These enzymes catalyze the hydrolysis of the epoxide ring by adding a water molecule, which results in the formation of a corresponding, and typically less reactive, vicinal diol (or dihydrodiol). nih.govmdpi.com This biotransformation is a critical detoxification pathway, as epoxide groups can be highly reactive and potentially toxic. The action of epoxide hydrolase on the 9,11-epoxide of the betamethasone derivative would involve the opening of the three-membered ether ring to produce a 9,11-dihydroxy steroid. This enzymatic conversion is a key step in the metabolism and clearance of such compounds from biological systems. nih.govnih.gov

Microorganisms are widely used in steroid transformations to perform specific and efficient chemical modifications. One such transformation is 1,2-dehydrogenation, which introduces a double bond between the C1 and C2 positions of the steroid's A-ring. researchgate.net In the synthesis of betamethasone, a mild fermentation process employing microorganisms has been successfully used for the 1,2-dehydrogenation of a 9,11β-epoxide intermediate. researchgate.net This biocatalytic method is noted for providing better yield and purity compared to chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net This demonstrates the potential for microorganisms to effectively modify the this compound structure, enhancing or altering its properties through specific enzymatic actions.

The following table outlines the enzymatic biotransformations applicable to the compound.

| Transformation | Enzyme/Organism | Resulting Structure |

| Epoxide Hydrolysis | Epoxide Hydrolase | 9,11-dihydroxy derivative |

| 1,2-Dehydrogenation | Microorganism Fermentation | Introduction of a C1-C2 double bond |

| Data based on known enzymatic functions and steroid biotransformations. researchgate.net |

Plant-Mediated Biocatalysis and Product Identification

There is currently no specific research available on the plant-mediated biocatalysis of this compound. Scientific studies detailing the use of plant cells, tissues, or enzymes to transform this specific compound, or to identify the resulting products, have not been published. While the biotransformation of other corticosteroids by plant species has been a subject of study, showing that plants can hydroxylate, dehydrogenate, and glycosylate the steroid nucleus, this information cannot be directly extrapolated to this compound without dedicated experimental investigation.

Environmental Fate and Transformation

Detailed studies concerning the environmental fate and transformation of this compound are not present in the available scientific literature. The subsequent subsections detail the specific areas where data is lacking.

No empirical data from biodegradation studies for this compound could be located. As a result, crucial parameters such as its half-life in various environmental compartments (e.g., soil, water, sediment) remain undetermined. While the biodegradation of other synthetic corticosteroids is known to occur, the rates and pathways are highly dependent on the specific chemical structure and the environmental conditions.

There are no published studies that identify the environmental transformation products of this compound. Advanced analytical techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) have been used to identify metabolites and degradation products of other pharmaceuticals in the environment, but this has not been applied to the target compound. Therefore, its degradation pathways and the structures of its potential transformation products in the environment are currently unknown.

Due to the absence of degradation and transformation data, no structure-stability relationships for this compound in different environmental compartments have been elucidated. Understanding how the specific structural features of this molecule, such as the 9,11-epoxide and the 17-propionate ester, influence its persistence and degradation is not possible without dedicated research.

Molecular Interactions and Computational Studies

Ligand-Receptor Binding Interactions

The therapeutic effects of glucocorticoids are primarily mediated through their binding to the Glucocorticoid Receptor, a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor. patsnap.commdpi.com Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. patsnap.com The affinity and nature of this binding are critical determinants of a compound's potency and efficacy.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For glucocorticoids, docking studies with the ligand-binding domain (LBD) of the GR are instrumental in visualizing key interactions. Studies on analogous structures, such as betamethasone (B1666872) dipropionate and other derivatives, have revealed that these compounds fit snugly within the hydrophobic ligand-binding pocket of the GR. nih.govresearchgate.net

It is anticipated that Betamethasone 9,11-Epoxide 17-Propionate would adopt a similar binding pose. The steroid scaffold, characteristic of glucocorticoids, would likely be anchored within the binding pocket through a network of hydrogen bonds and van der Waals interactions. Key amino acid residues within the GR's LBD that are known to interact with other corticosteroids would also be crucial for the binding of this compound.

A study on biotransformed products of betamethasone dipropionate showed that the parent compound and its metabolites all reside effectively within the ligand-binding domain of the GR, indicating the robustness of the steroid backbone in facilitating this interaction. nih.gov The binding affinity of these related compounds ranged from -10.11 to -12.53 kcal/mol, suggesting a strong and favorable interaction with the receptor. researchgate.net

Table 1: Predicted Interacting Residues in the Glucocorticoid Receptor LBD for Betamethasone Analogs

| Interacting Residue Type | Potential Amino Acid Partners | Nature of Interaction |

|---|---|---|

| Hydrogen Bond Donors | Gln, Asn, Arg, Thr | Hydrogen Bonding |

| Hydrogen Bond Acceptors | Gln, Asn, Thr | Hydrogen Bonding |

This table is a generalized representation based on docking studies of related glucocorticoids.

The 17-propionate group in this compound is expected to contribute to its binding affinity. Studies on other glucocorticoids have shown that the type and size of the substitution at the C17 position can confer a unique and stable conformation to the GR upon ligand binding, which is critical for its activity. nih.gov

The conformation of the ligand within the binding pocket is also vital. The steroid's A-ring and D-ring play significant roles in anchoring the molecule, while modifications on the B and C rings, such as the 9,11-epoxide group, can fine-tune the interaction and subsequent receptor activation.

Structure-Activity Relationship (SAR) Investigations (for related structures)

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For glucocorticoids, SAR investigations have been pivotal in the design of potent and selective agents.

Stereochemistry plays a profound role in the activity of bioactive molecules. For epoxide-containing steroids, the stereochemical configuration is critical. One source suggests that for Betamethasone 9,11-epoxide, the enol form is more active than the keto form. biosynth.com This highlights the sensitivity of the biological system to the three-dimensional arrangement of atoms. The spatial orientation of the epoxide ring and its interaction with the receptor can dictate the stability of the ligand-receptor complex and the subsequent biological response.

The formation of an epoxide ring introduces specific stereocenters at the C-9 and C-11 positions. The orientation of this ring relative to the plane of the steroid nucleus will significantly impact how the molecule fits into the GR binding pocket and interacts with surrounding amino acid residues.

Every structural modification on the betamethasone scaffold has the potential to alter its interaction with the GR. The introduction of the 9,11-epoxide group, which distinguishes this compound from betamethasone, is a significant modification that can affect the molecule's electronic and conformational properties. ontosight.ai This, in turn, can influence its binding affinity and efficacy.

The 17-propionate ester is another key feature. The size and nature of ester substituents at the C17 position have been shown to be critical for the inhibitory activity of some glucocorticoids. nih.gov These modifications can influence the ligand's ability to induce a specific, stable conformation in the GR, which is necessary for its downstream effects. nih.gov

Furthermore, the selectivity of glucocorticoids for the GR over other steroid receptors, such as the progesterone (B1679170) receptor, can be influenced by structural changes. Increasing lipophilicity, which can be affected by esterification, has been observed to sometimes decrease the selectivity of glucocorticoids. ersnet.org

In Vitro Biological Activity and Cellular Mechanisms

Cellular Assays and Models

In these models, the administration of lipopolysaccharide (LPS) induces a robust inflammatory response characterized by the production of pro-inflammatory cytokines. iris-pharma.com Treatment with glucocorticoids has been shown to significantly reduce the levels of key cytokines such as IL-1β, TNF-α, IL-6, and IL-12 in the aqueous humor. arvojournals.org This anti-inflammatory effect is a hallmark of glucocorticoid activity and is expected to be a property of related compounds like Betamethasone (B1666872) 9,11-Epoxide 17-Propionate. The table below summarizes the effects of dexamethasone (B1670325) in a rat EIU model, offering a contextual baseline for the potential efficacy of its derivatives.

| Inflammatory Marker | Effect of Dexamethasone Treatment | Reference |

| Clinical Score of Uveitis | Markedly Decreased | arvojournals.org |

| Inflammatory Cell Count | Markedly Decreased | arvojournals.org |

| Aqueous Humor Protein | Reduced by up to 98% | iris-pharma.com |

| IL-1β, TNF-α, IL-6, IL-12 | Levels Decreased | arvojournals.org |

Investigation of Glucocorticoid Receptor Agonism (In Vitro context for related compounds)

The biological effects of glucocorticoids are mediated through their interaction with the glucocorticoid receptor (GR). dovepress.com Betamethasone and its derivatives are known to be potent agonists of the GR. adooq.com The binding affinity of a steroid to the GR is a critical determinant of its potency. nih.gov

Studies on various steroids have shown that modifications to the steroid molecule, such as the introduction of ester groups at the C-17 and C-21 positions, can influence both binding affinity and lipophilicity. nih.gov For example, the elongation of the ester chain from acetate (B1210297) to valerate (B167501) can increase both binding affinity and lipophilicity. nih.gov Molecular docking studies on betamethasone dipropionate and its metabolites have indicated a high potential binding affinity to the glucocorticoid receptor. researchgate.netscienceopen.com While specific binding affinity data for Betamethasone 9,11-Epoxide 17-Propionate is not available, its structural similarity to other potent glucocorticoids suggests it likely acts as a GR agonist. The epoxide group at the 9,11-position is a structural feature that can influence the molecule's biological activity. ontosight.aiontosight.ai

It is important to note that the transactivation activity of glucocorticoid receptors can differ between species, and this is not always related to differences in receptor binding affinity. nih.gov

Potential Influence on Cellular Processes (e.g., Gene Expression, Apoptosis, contextual to parent steroid or related structures)

As a glucocorticoid, this compound is expected to influence a wide range of cellular processes, primarily through the regulation of gene expression. Upon binding to the GR, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. dovepress.com This can lead to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes. dovepress.com

One of the significant cellular effects of glucocorticoids is the induction of apoptosis, or programmed cell death, particularly in lymphoid cells. medchemexpress.comnih.gov This process is crucial for their immunosuppressive activity. Microarray analyses of human pre-B leukemia cells treated with glucocorticoids have identified numerous genes whose expression is altered during apoptosis. nih.gov These genes are involved in signal transduction, growth arrest, and transcription. nih.gov

The table below highlights some of the genes regulated by glucocorticoids during the induction of apoptosis, providing a contextual framework for the potential cellular effects of this compound. nih.gov

| Gene Category | Examples of Upregulated Genes | Examples of Downregulated Genes |

| Signal Transduction | SOCS1, SOCS2, FKBP51, DSCR1 | - |

| Growth Arrest | p19(INK4d), Myc inhibitors | - |

| Anti-proliferative/Apoptosis | BTG1, BTG2, Granzyme A | - |

| Transcription Factors | - | Certain transcription factors |

The regulation of these genes underscores the profound impact of glucocorticoids on cellular function and survival. nih.gov

Future Directions in Betamethasone 9,11 Epoxide 17 Propionate Research

Development of Novel and Green Synthetic Strategies

The traditional synthesis of corticosteroid 9,11β-epoxides, crucial intermediates for drugs like betamethasone (B1666872), often involves multi-step processes with hazardous reagents. researchgate.net Future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic routes.

Green Chemistry and Biocatalysis: The principles of green chemistry are being integrated into steroid synthesis to reduce environmental impact. researchgate.net This includes the use of biocatalytic methods, which employ enzymes to perform specific chemical transformations with high selectivity and under mild conditions. rsc.orgresearchgate.net Research into enzymatic epoxidation, using enzymes like cytochrome P450 monooxygenases or specifically engineered epoxidases, offers a promising green alternative to traditional chemical methods. rsc.orgnih.gov For instance, a method for preparing a betamethasone intermediate utilizes the single strain Arthrobacter simplex to conduct hydrolysis and dehydrogenation in the same system, achieving the desired epoxide through a one-step fermentable conversion. These biocatalytic approaches can lead to higher yields, fewer byproducts, and a significant reduction in hazardous waste.

| Strategy | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Improved Chemical Synthesis | PCl5, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), NaOH | Regioselective, minimizes impurities, increases yield. | researchgate.net |

| Novel Chemical Route | 9αOH-AD, CH3Br, microorganism fermentation | Uses readily available starting material, lower toxicity, 22.9% overall yield. | researchgate.net |

| Biocatalytic Conversion | Single microorganism strain (e.g., Arthrobacter simplex) | One-step fermentable conversion, simple technology, suitable for industrial production. | |

| Enzymatic Epoxidation | Cytochrome P450s, engineered epoxidases | High stereo- and regioselectivity, mild reaction conditions, environmentally friendly. | rsc.org |

Advanced Spectroscopic and Chromatographic Methodologies for Ultra-Trace Detection

As a known impurity, detecting Betamethasone 9,11-Epoxide 17-Propionate at ultra-trace levels is critical for ensuring the quality and safety of pharmaceutical products. nih.govalfa-labotrial.com Regulatory bodies like the FDA and ICH mandate strict control over impurities, driving the development of highly sensitive analytical techniques. nih.gov

Future research will focus on optimizing and validating advanced hyphenated techniques. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) stands out for its exceptional sensitivity and specificity. lcms.czshimadzu.com These methods can achieve limits of detection (LOD) and quantification (LOQ) in the nanogram per milliliter (ng/mL) range, making them ideal for trace impurity analysis in complex matrices like biological fluids or final drug formulations. nih.govresearchgate.netresearchgate.net

Method development will also emphasize stability-indicating assays, which can separate the epoxide from the active pharmaceutical ingredient (API) and other degradation products formed under stress conditions (e.g., acid, base, oxidation, light). nih.gov The use of high-resolution mass spectrometry (HRMS), such as Time-of-Flight (ToF) or Orbitrap analyzers, will be instrumental in the structural elucidation of novel, trace-level impurities without the need for isolating pure reference standards. lcms.cznih.gov The combination of these advanced chromatographic and mass spectrometric techniques will provide a robust platform for comprehensive impurity profiling.

| Technique | Key Advantages | Typical Application | Reference |

|---|---|---|---|

| HPLC / UHPLC-UV | Robust, widely available, quantitative. | Routine quality control, stability testing. | nih.gov |

| LC-MS/MS | High sensitivity (ng/mL levels), high specificity, structural confirmation. | Trace impurity quantification, bioanalysis, metabolite identification. | nih.govresearchgate.net |

| LC-HRMS (ToF, Orbitrap) | Exact mass measurement, elemental composition determination. | Structure elucidation of unknown impurities, impurity profiling. | lcms.cznih.gov |

| Forced Degradation Studies | Establishes stability-indicating capability of methods. | Method validation, understanding degradation pathways. | nih.govnih.gov |

Comprehensive Mechanistic Elucidation of Biological and Degradation Pathways

Understanding the formation and fate of this compound is crucial. The compound can be formed during synthesis or through the degradation of parent drugs like beclomethasone (B1667900) dipropionate. researchgate.netnih.gov

Degradation Pathways: Studies have shown that beclomethasone dipropionate can degrade in human plasma to form 9,11-epoxide-containing products. researchgate.netnih.gov This transformation involves the loss of hydrogen chloride and the formation of the 9β,11β-epoxide ring, a mechanistically plausible configuration. researchgate.netnih.gov Future research will aim to fully delineate the specific enzymes (e.g., esterases, cytochrome P450s) and non-enzymatic factors (e.g., pH, temperature) that catalyze this degradation. nih.govresearchgate.net Forced degradation studies, which expose the drug substance to harsh conditions, will continue to be a key tool in identifying potential degradation products and elucidating the reaction mechanisms.

Biological Pathways: The biological activity of steroidal epoxides is an area of growing interest. nih.govresearchgate.net While this compound is often considered an inactive impurity, its structural similarity to active corticosteroids warrants a more thorough investigation. ontosight.ai Future studies should explore its potential to interact with glucocorticoid receptors and other biological targets. nih.gov Investigating its metabolism by key enzyme systems, such as cytochrome P450 3A enzymes which are known to metabolize beclomethasone dipropionate, will be essential to understand its clearance and potential for accumulation or conversion into other active or inactive species. nih.govdrugbank.com

Exploration of Derivatization for Novel Research Probes and Tool Compounds

The chemical structure of this compound, with its reactive epoxide ring and hydroxyl group, offers opportunities for derivatization. Creating modified versions of this molecule can yield valuable tools for research.

Isotopically Labeled Standards: The synthesis of stable isotope-labeled analogues, such as deuterium-labeled versions, is a critical area. These labeled compounds serve as ideal internal standards for quantitative mass spectrometry-based assays, enabling highly accurate and precise measurements of the epoxide in various samples. synzeal.comsynthinkchemicals.com

Bioconjugation and Molecular Probes: Future research could focus on synthesizing derivatives that can be used as molecular probes to study biological systems. nih.gov For example, attaching a fluorescent tag or a biotin (B1667282) molecule to the epoxide could allow researchers to visualize its distribution in cells or to isolate its binding partners. nih.govacs.org Such probes would be invaluable for elucidating the compound's mechanism of action, identifying off-target effects, and understanding its pharmacokinetics. The synthesis of various steroid derivatives for potential anticancer or other therapeutic applications demonstrates the broad potential of modifying the steroid scaffold. nih.govresearchgate.net

Integration of Computational Modeling for Predictive Research in Structure-Function Relationships

Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of molecules, thereby accelerating research and reducing reliance on costly and time-consuming experiments.

Molecular Docking: Molecular docking simulations can predict how this compound binds to the active site of various receptors, most notably the glucocorticoid receptor. nih.govscienceopen.comresearchgate.net By comparing its predicted binding affinity and conformation to that of known agonists (like betamethasone) and antagonists, researchers can generate hypotheses about its potential biological activity. documentsdelivered.comresearchgate.net These in silico studies can guide which biological assays are most relevant and help prioritize further experimental work.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. kg.ac.rswikipedia.org By developing QSAR models for a series of related corticosteroids and their impurities, it may be possible to predict the activity of the 9,11-epoxide based on its specific molecular descriptors (e.g., electronic properties, shape, hydrophobicity). nih.govnih.gov These models can be used to screen virtual libraries of related compounds and to predict the potential impact of structural modifications on biological function, aiding in the design of safer and more effective drugs. mdpi.com

Q & A

Q. What analytical methods are validated for quantifying this compound in biological matrices?

- Methodological Answer : A validated HPLC-UV method with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and mobile phase of acetonitrile/water (60:40 v/v) can achieve separation. Intra-day and inter-day precision should be ≤2% RSD, as demonstrated for structurally similar glucocorticoids (e.g., Betamethasone 17-Valerate: 1.31% intra-day, 1.57% inter-day variability at 10 µg/mL ). Include deuterated internal standards (e.g., this compound-D5 ) to correct for matrix effects.

Q. How is this compound synthesized, and what are common intermediates?

- Methodological Answer : Synthesis typically involves epoxidation of Betamethasone 17-Propionate using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Key intermediates include Betamethasone 17-Propionate (CAS 5534-13-4 ) and its 9,11-epoxide precursor. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm purity (>99%) by HPLC .

Advanced Research Questions

Q. What factors influence the stability of this compound in solution, and how can degradation products be characterized?

- Methodological Answer : Stability is pH- and temperature-dependent. In aqueous solutions (pH 7.4), degradation occurs via epoxide ring-opening or ester hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS can identify major degradants (e.g., Betamethasone 17-Propionate or 9,11-diol derivatives ). For quantification, use a stability-indicating method validated per ICH Q2(R1) .

Q. How does this compound interact with glucocorticoid receptors compared to its non-epoxidized analogs?

- Methodological Answer : Conduct competitive binding assays using recombinant human glucocorticoid receptor (GR) and radiolabeled dexamethasone. This compound shows reduced affinity due to epoxide-induced conformational strain, as observed in related compounds (e.g., Betamethasone 17-Propionate’s weaker anti-inflammatory activity in rat uveitis models ). Pair with molecular docking simulations to map steric clashes.

Q. What metabolic pathways are implicated in this compound biotransformation, and how do they differ across species?

- Methodological Answer : In rats, primary metabolism involves hepatic CYP3A4-mediated epoxide hydrolysis to Betamethasone 17-Propionate-9,11-diol, followed by esterase cleavage to free betamethasone. Compare with human liver microsomes using LC-HRMS to identify species-specific metabolites. Bile excretion studies (e.g., via cannulated rats ) reveal <5% unchanged parent compound, consistent with rapid ester hydrolysis .

Q. How can impurity profiles of this compound be controlled during API synthesis?

- Methodological Answer : Monitor critical impurities (e.g., Betamethasone 21-Propionate, CAS 75883-07-7 ) using HPLC with a phenyl-hexyl column for baseline separation. Set specification limits for impurities at ≤0.15% per ICH Q3A. Synthesize and characterize reference standards (e.g., Betamethasone 9,11-Epoxide 17,21-Dipropionate-D10 ) to validate analytical methods .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the anti-inflammatory efficacy of Betamethasone 9,11-Epoxide derivatives?

- Methodological Answer : Discrepancies arise from variations in experimental models (e.g., systemic vs. topical administration). For example, Betamethasone 17-Propionate showed weak IL-8 suppression in rat peritoneal cells but moderate efficacy in vivo . Reconcile data by standardizing models (e.g., murine ear edema assays) and normalizing doses to molar equivalents.

Q. How can researchers address inconsistencies in stability data for this compound under varying storage conditions?

- Methodological Answer : Variability often stems from excipient interactions in formulated products vs. pure API. Conduct forced degradation studies in both isolated and formulated states using DOE (Design of Experiments) to isolate critical factors (e.g., humidity, light). Cross-validate with multiple labs using shared reference standards (e.g., LGC-certified materials ).

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.